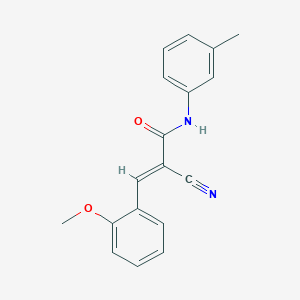

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide

Description

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide is a cyanoacrylamide derivative characterized by a conjugated α,β-unsaturated carbonyl system. The compound features a 2-methoxyphenyl group at the β-position, a cyano group at the α-position, and a 3-methylphenyl substituent on the amide nitrogen. The 2-methoxy substituent may influence solubility and π-π stacking interactions, while the 3-methylphenyl group contributes to steric bulk and lipophilicity .

Properties

IUPAC Name |

(E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-6-5-8-16(10-13)20-18(21)15(12-19)11-14-7-3-4-9-17(14)22-2/h3-11H,1-2H3,(H,20,21)/b15-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXYMQQLFGRTLG-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antiviral studies. This article reviews the synthesis, biological evaluations, and molecular interactions of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of (2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide typically involves a multi-step process that includes the formation of the acrylamide structure through condensation reactions. Recent advancements have utilized microwave irradiation techniques to enhance yield and reduce reaction times, showcasing a more efficient synthetic pathway for similar compounds in the cyanoacrylate family .

Antiviral Activity

Research has indicated that derivatives of cyanoacrylamides exhibit significant antiviral properties. For instance, compounds structurally similar to (2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide have demonstrated inhibitory effects against Tobacco Mosaic Virus (TMV), with reported inhibition rates of up to 85.5% at specific concentrations . This suggests that the compound may possess similar antiviral capabilities.

Cytotoxic Activity

In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For example, certain cyanoacrylamides have displayed cytotoxic effects against MDA-MB-231 breast cancer cells and HepG2 liver cancer cells, with IC50 values ranging from 2.43 to 14.65 μM . This highlights the potential of (2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide as an anticancer agent.

The mechanism by which these compounds exert their biological effects is often linked to their ability to disrupt microtubule assembly, leading to apoptosis in cancer cells. Studies have indicated that certain derivatives can enhance caspase-3 activity, which is critical in the apoptotic pathway, further supporting their role as potential anticancer agents .

Case Studies

| Study | Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|---|

| Study 1 | (2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide | MDA-MB-231 | 4.98 | Growth inhibition |

| Study 2 | Related Cyanoacrylamide | HepG2 | 14.65 | Cytotoxicity |

| Study 3 | Derivative Compound | TMV | - | 85.5% Inhibition |

Molecular Interactions

Molecular docking studies have been employed to predict how (2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide interacts with various biological targets. These studies suggest that the compound can bind effectively to sites involved in microtubule dynamics and apoptosis regulation, providing insights into its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyanoacrylamide Derivatives

Key Research Findings

Electronic and Steric Effects

Bioactivity Trends

- DNA Interaction : Thiazole-containing analogs () exhibit DNA cleavage under UV irradiation due to thiazole’s ability to generate reactive oxygen species (ROS). The target compound lacks this moiety, suggesting divergent mechanisms .

- Anticancer Potential: The ferulamide analog () induces G2/M arrest via p21 upregulation.

Q & A

Basic: What synthetic methodologies are commonly used to prepare (2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide?

Answer:

The compound is typically synthesized via Knoevenagel condensation , reacting cyanoacetamide derivatives with substituted benzaldehydes under mild acidic or basic conditions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) or mixed systems (e.g., ethanol/water) enhance reaction efficiency .

- Catalysts : Piperidine or acetic acid catalyze the condensation, with reaction times optimized between 6–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization ensures purity (>95% by HPLC) .

Reference Example : For analogous acrylamides, (E)-3-(2-methoxyphenyl)acrylic acid intermediates are coupled with amines using EDCI/HOBt in DMF, yielding products with confirmed E-stereochemistry via H NMR coupling constants ( Hz) .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this acrylamide?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment:

- Data collection : Crystals grown via slow evaporation (e.g., from DMSO/ethanol) are analyzed using Cu-Kα radiation ( Å).

- Software : SHELX suite refines structural parameters (e.g., SHELXL for small-molecule refinement), with ORTEP-3 generating thermal ellipsoid plots .

- Validation : The -configuration is confirmed by dihedral angles between the cyano group and aryl substituents (typically >170°) .

Note : Discrepancies between computational (DFT) and experimental bond lengths may arise from crystal packing effects, requiring Hirshfeld surface analysis .

Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?

Answer:

- H/C NMR : Key signals include:

- -configured α,β-unsaturated acrylamide: H NMR doublets at δ 7.5–8.0 ppm ( Hz) .

- Methoxy group: Singlet at δ 3.8–3.9 ppm.

- IR : Stretching vibrations for cyano (~2240 cm) and amide carbonyl (~1650 cm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) with <2 ppm error .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

- Scaffold modification : Replace the 3-methylphenyl group with electron-deficient aryl rings (e.g., 3-CF) to enhance binding to hydrophobic enzyme pockets .

- Functional group tuning : Introduce hydroxyl groups at the 4-position of the methoxyphenyl moiety to improve antioxidant activity via radical scavenging .

- Assays : Test derivatives in SRB cytotoxicity assays (IC values against cancer cell lines) and molecular docking against targets like Dengue NS2B/NS3 protease .

Basic: What in vitro assays are suitable for evaluating this compound’s anticancer potential?

Answer:

- Sulforhodamine B (SRB) assay : Quantifies cell viability via cellular protein content. Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm .

- Apoptosis assays : Annexin V/PI staining combined with flow cytometry .

- Target engagement : Enzymatic inhibition assays (e.g., kinase activity measured via ADP-Glo™) .

Advanced: How do intermolecular interactions in the solid state affect its solubility and formulation?

Answer:

- Hydrogen bonding : The acrylamide’s NH and carbonyl groups form strong H-bonds with adjacent molecules, reducing aqueous solubility. Graph set analysis (e.g., motifs) identifies dominant packing motifs .

- Solubility enhancement : Co-crystallization with succinic acid or PEG-based excipients disrupts H-bond networks .

Advanced: How can computational modeling predict metabolic stability of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict susceptibility to oxidative metabolism (e.g., cytochrome P450-mediated degradation) .

- ADMET prediction : Software like SwissADME estimates logP (lipophilicity) and CYP450 inhibition profiles .

Basic: How are contradictions in biological activity data resolved across studies?

Answer:

- Assay standardization : Normalize cell lines (e.g., ATCC authentication) and control for solvent effects (DMSO ≤0.1% v/v) .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate IC differences between analogs .

Advanced: What crystallographic databases provide structural analogs for comparative analysis?

Answer:

- Cambridge Structural Database (CSD) : Search for acrylamide derivatives using ConQuest (e.g., refcode XOPTAW for (E)-3-(4-methoxyphenyl)-N-(pyridin-2-yl)acrylamide) .

- PubChem : Access experimental XRD data for bromo- and trifluoromethyl-substituted analogs .

Advanced: How can high-throughput screening (HTS) pipelines prioritize derivatives for further study?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.